molecular formula C₁₂H₂₄O₁₁ B1159932 3-O-(β-galactopyranosyl)D-glucitol

3-O-(β-galactopyranosyl)D-glucitol

Cat. No.: B1159932
M. Wt: 344.31
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-(β-Galactopyranosyl)D-glucitol is a glycosylated sugar alcohol in which a β-galactopyranose moiety is linked to the third hydroxyl group of D-glucitol (sorbitol). For instance, lactitol (4-O-β-D-galactopyranosyl-D-glucitol) is a well-characterized sweetener with a similar backbone . The position of galactosylation (3-O vs. 4-O) likely influences solubility, enzymatic hydrolysis, and biological activity, as seen in other glycosides .

Properties

Molecular Formula

C₁₂H₂₄O₁₁

Molecular Weight

344.31

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lactitol (4-O-β-D-Galactopyranosyl-D-Glucitol)

Lactitol, a positional isomer of 3-O-(β-galactopyranosyl)D-glucitol, is a commercially significant sugar alcohol. Key differences include:

Property This compound Lactitol (4-O-β-Galactopyranosyl-D-Glucitol)
Glycosidic Linkage β-1→3 linkage at C3 of D-glucitol β-1→4 linkage at C4 of D-glucitol
Molecular Formula C₁₂H₂₄O₁₁ (inferred) C₁₂H₂₄O₁₁
Sweetness Relative to Sucrose Not documented 36%
Applications Potential prebiotic, under research Widely used as a low-calorie sweetener and laxative

The 4-O linkage in lactitol enhances resistance to intestinal enzymes, contributing to its low caloric value and laxative effects. In contrast, the 3-O linkage may alter digestibility and microbial fermentation patterns, as seen in β-galactosyl xylitol derivatives .

β-Galactosyl Xylitol Derivatives

Studies on β-galactosyl xylitol (e.g., 3-O-β-D-galactopyranosyl-xylitol) reveal that glycosylation position impacts enzymatic hydrolysis. For example:

  • Digestibility: 3-O-β-D-galactopyranosyl-xylitol is less digestible by human enzymes compared to its 1-O-linked counterpart, suggesting that 3-O-linked galactosides may act as prebiotics .
  • Microbial Utilization : These compounds are preferentially metabolized by gut microbiota, producing short-chain fatty acids .

Flavonoid Glycosides with β-Galactopyranosyl Linkages

Flavonoid glycosides, such as kaempferol 3-O-β-D-glucopyranoside and quercetin-3-O-β-D-galactopyranoside, demonstrate that glycosylation enhances solubility and bioavailability. For example:

  • Kaempferol 3-O-β-D-Glucopyranoside: Exhibits antioxidant activity due to the glucopyranosyl moiety stabilizing the aglycone .
  • Quercetin-3-O-β-D-Galactopyranosyl-(2→1)-β-D-Apiopyranoside: The galactopyranosyl group in this compound from Cuscuta spp. enhances water solubility, critical for its pharmacological effects .

Structural and Functional Implications of Glycosylation

Positional Effects on Bioactivity

  • 3-O vs. 4-O Linkages: The 3-O linkage in galactosyl-glucitol may confer unique hydrogen-bonding patterns, affecting interactions with enzymes or receptors. For example, α-L-arabinofuranosyl-(1→3)-β-D-galactopyranosyl derivatives in saponins show anti-tumor activity, highlighting the importance of branching and linkage positions .
  • Solubility: Galactosylation at the 3-O position of D-glucitol likely increases hydrophilicity compared to non-glycosylated glucitol, similar to lactitol’s improved solubility over sorbitol .

Industrial and Pharmacological Potential

  • Prebiotics: Analogous to β-galactosyl xylitols, this compound may serve as a prebiotic due to its resistance to mammalian enzymes .
  • Drug Delivery: The compound’s glycosidic structure could be exploited for targeted delivery, as seen in oleanolic acid derivatives with galactopyranosyl-glucuronopyranosyl linkages .

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